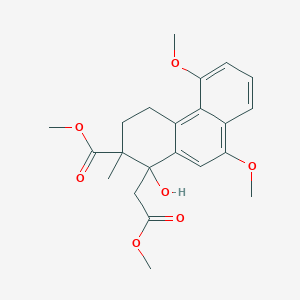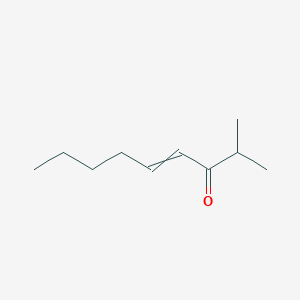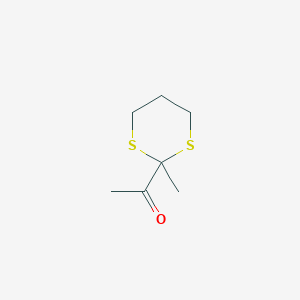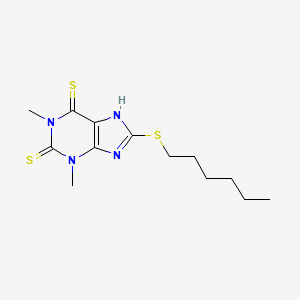
Theophylline, 8-(hexylthio)dithio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 8-(hexylthio)dithio- is a derivative of theophylline, a well-known methylxanthine drug Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(hexylthio)dithio- typically involves the introduction of hexylthio and dithio groups to the theophylline molecule. This can be achieved through a series of organic reactions, including nucleophilic substitution and thiolation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of Theophylline, 8-(hexylthio)dithio- would likely involve large-scale organic synthesis techniques. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The purification of the final product might involve techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Theophylline, 8-(hexylthio)dithio- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithio groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the hexylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols.
Scientific Research Applications
Chemistry: It can be used as a model compound to study the effects of thio and dithio groups on the chemical reactivity and stability of xanthine derivatives.
Biology: The compound might be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research could explore its potential as a therapeutic agent, particularly in the treatment of respiratory diseases or other conditions where theophylline is already used.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Theophylline, 8-(hexylthio)dithio- would likely involve similar pathways to theophylline, including:
Phosphodiesterase Inhibition: Inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic AMP.
Adenosine Receptor Blockade: Blocking adenosine receptors, which can result in bronchodilation and other physiological effects.
Histone Deacetylase Activation: Potentially activating histone deacetylase, which can influence gene expression and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Theobromine: Another methylxanthine with similar bronchodilator effects.
Caffeine: A well-known stimulant with structural similarities to theophylline.
Aminophylline: A compound that combines theophylline with ethylenediamine to improve solubility.
Uniqueness
The addition of hexylthio and dithio groups to theophylline makes Theophylline, 8-(hexylthio)dithio- unique in terms of its chemical properties and potential applications. These modifications can alter its solubility, reactivity, and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
6466-22-4 |
|---|---|
Molecular Formula |
C13H20N4S3 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
8-hexylsulfanyl-1,3-dimethyl-7H-purine-2,6-dithione |
InChI |
InChI=1S/C13H20N4S3/c1-4-5-6-7-8-20-12-14-9-10(15-12)16(2)13(19)17(3)11(9)18/h4-8H2,1-3H3,(H,14,15) |
InChI Key |
RXZYZHOMSDJHTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1)C(=S)N(C(=S)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


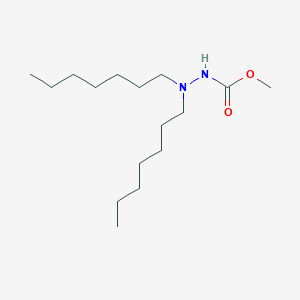
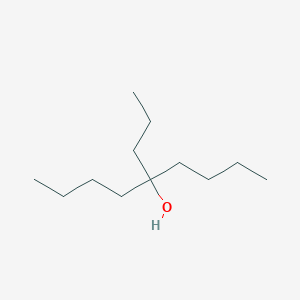
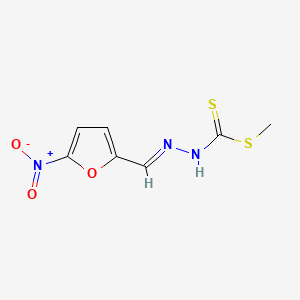
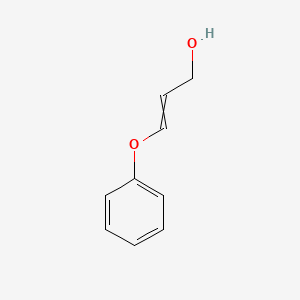
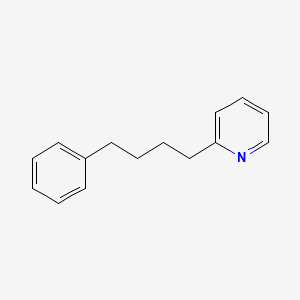
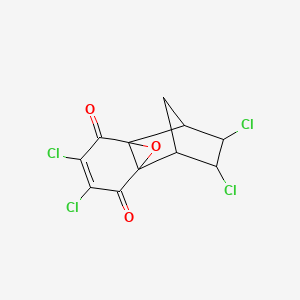

![N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B14732981.png)
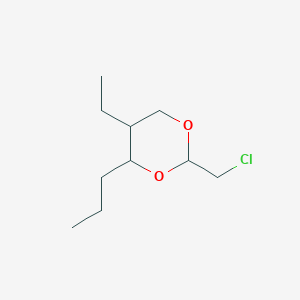
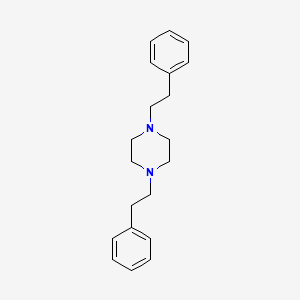
![2-Methyl-2-[(trichloromethyl)disulfanyl]propane](/img/structure/B14732996.png)
